(2,2-Dichloro-1-((methoxycarbonyl)amino)vinyl)triphenylphosphonium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

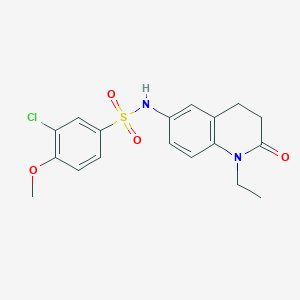

“(2,2-Dichloro-1-((methoxycarbonyl)amino)vinyl)triphenylphosphonium iodide” is a chemical compound with the linear formula C22H19Cl3NO2P . It has a molecular weight of 466.735 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C22H19Cl3NO2P . This indicates that it contains 22 carbon atoms, 19 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 phosphorus atom .

Aplicaciones Científicas De Investigación

Catalyst in Palladium-Catalyzed Alkoxycarbonylation

A study by Carpentier et al. (1991) highlighted the use of related phosphonium salts in the palladium-catalyzed alkoxycarbonylation of aryl and vinyl halides. This process involves the reaction of aryl iodides, vinyl bromides, and tricarbonyl(chloroarene)chromium complexes with sodium alkoxides and alkyl formates as a carbon monoxide source, catalyzed by dichlorobis(triphenylphosphine)-palladium, to produce carboxylic esters with high yields (Carpentier, Castanet, Brocard, Mortreux, & Petit, 1991).

Polymerization and Quaternization Studies

In a study by Monkowius, Nogai, and Schmidbaur (2003), trivinylphosphine, closely related to the compound , was explored for its reactivity, including quaternization with methyl iodide and its failure to form analogous phosphonium salts with other reagents, leading to insoluble polymeric products (Monkowius, Nogai, & Schmidbaur, 2003).

Application in Peptide and Depsipeptide Synthesis

Kunz and Bechtolsheimer (1982) demonstrated the application of 2-(Triphenylphosphonio)ethoxycarbonyl (Peoc) amino acids and hydroxy acids in synthesizing sterically hindered peptides and depsipeptides. This approach involves converting these acids into stable acid chlorides and subsequently synthesizing amid bonds in protected peptides, showcasing the utility of related phosphonium compounds in complex organic syntheses (Kunz & Bechtolsheimer, 1982).

Living Polymerization Method for Aromatic Amides

Pal et al. (2021) developed a living polymerization method using two chlorophosphonium iodide reagents derived from triphenylphosphine. This method allows for the polymerization of p-aminobenzoic acid derivatives and other aryl amino acids in a living fashion, revealing the potential of phosphonium salts in advanced polymer chemistry (Pal, Nguyen, Molliet, Alizadeh, Crochet, Ortuso, Petri‐Fink, & Kilbinger, 2021).

Preparation of Vinyl Ethers and Thioethers

Akelah (1982) utilized polymer-supported phosphonium salts for converting carbonyl compounds into vinyl ethers and thioethers under mild conditions. This highlights another application of phosphonium salts in facilitating complex organic reactions (Akelah, 1982).

Use in Chemiluminescence Studies

Gundermann (1979) synthesized 3-Amino-6-vinylphthalsaure-dimethylester from a related phosphonium bromide compound, which was used in the study of chemiluminescence. This research underscores the role of phosphonium compounds in the study of light emission in chemical reactions (Gundermann, 1979).

Safety and Hazards

Propiedades

IUPAC Name |

[2,2-dichloro-1-(methoxycarbonylamino)ethenyl]-triphenylphosphanium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2NO2P.HI/c1-27-22(26)25-21(20(23)24)28(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYRIBMJSQKIDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(=C(Cl)Cl)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2INO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Dichloro-1-((methoxycarbonyl)amino)vinyl)triphenylphosphonium iodide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2591764.png)

![4-ethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2591770.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide](/img/structure/B2591778.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2591780.png)